Cas no 1806166-18-6 (6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride)

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a highly functionalized pyridine derivative designed for specialized synthetic applications. Its key structural features include a nitro group, trifluoromethoxy, and trifluoromethyl substituents, which enhance reactivity and stability in demanding chemical environments. The sulfonyl chloride moiety serves as a versatile intermediate for nucleophilic substitution reactions, enabling the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. This compound is particularly valuable in pharmaceutical and agrochemical research, where its electron-withdrawing groups facilitate selective transformations. Its well-defined reactivity profile makes it suitable for precision synthesis in complex molecular architectures.
6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride structure
1806166-18-6 structure
商品名:6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
CAS番号:1806166-18-6
MF:C7HClF6N2O5S
メガワット:374.601660490036
CID:4843815

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
    • インチ: 1S/C7HClF6N2O5S/c8-22(19,20)5-4(21-7(12,13)14)2(6(9,10)11)1-3(15-5)16(17)18/h1H
    • InChIKey: KSGMCEDCKIVZDF-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C(=C(C(F)(F)F)C=C([N+](=O)[O-])N=1)OC(F)(F)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 12
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 526
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 111

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029081462-1g
6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
1806166-18-6 97%
1g
$1,534.70 2022-04-01

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride 関連文献

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chlorideに関する追加情報

6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl Chloride: A Comprehensive Overview

The compound 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl Chloride (CAS No. 1806166-18-6) is a highly specialized chemical entity with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is characterized by its complex structure, which includes a pyridine ring substituted with nitro, trifluoromethoxy, trifluoromethyl, and sulfonyl chloride groups. The presence of these substituents imparts unique chemical properties, making it a valuable intermediate in the synthesis of advanced materials and bioactive compounds.

Recent studies have highlighted the importance of sulfonyl chloride groups in enhancing the bioavailability and stability of pharmaceutical compounds. The sulfonyl chloride group in this compound serves as a reactive site for further functionalization, enabling the creation of derivatives with tailored pharmacokinetic profiles. For instance, researchers have explored the use of this compound as a precursor for developing novel kinase inhibitors, which are critical in anticancer drug discovery.

The trifluoromethoxy and trifluoromethyl substituents on the pyridine ring contribute significantly to the compound's electronic properties and lipophilicity. These groups are known to enhance the molecule's ability to penetrate biological membranes, making it an attractive candidate for drug delivery systems. Moreover, the nitro group at position 6 introduces additional electron-withdrawing effects, further modulating the compound's reactivity and selectivity in various chemical reactions.

From a synthetic perspective, the preparation of 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl Chloride involves a series of carefully optimized steps, including nucleophilic aromatic substitution and sulfonation reactions. The synthesis process requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient pathways for synthesizing such complex molecules, reducing production costs and environmental impact.

In terms of applications, this compound has garnered attention in the development of herbicides and insecticides due to its ability to inhibit key enzymes in pest metabolism. Field trials have demonstrated its efficacy in controlling agricultural pests without adverse effects on non-target species, making it a promising candidate for sustainable agriculture practices.

Furthermore, the compound's role as an intermediate in material science has been explored in recent studies. Its ability to form stable covalent bonds with other organic molecules makes it ideal for synthesizing advanced polymers and coatings with enhanced thermal and mechanical properties.

In conclusion, 6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl Chloride (CAS No. 1806166-18-6) stands as a versatile building block in modern chemistry. Its unique structure and reactivity make it indispensable in drug discovery, agrochemical development, and materials science. As research continues to uncover new applications for this compound, its significance in advancing technological and medical frontiers will undoubtedly grow.

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